2-(Tetrazol-1-yl)pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tetrazol-1-yl)pyrimidin-5-amine is a heterocyclic compound that features both a tetrazole and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrazol-1-yl)pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of primary amines with orthoesters and sodium azide in an acetic acid medium . This method is advantageous due to its relatively simple setup and high yield.
Industrial Production Methods: Industrial production of tetrazole derivatives, including this compound, often employs microwave-assisted reactions. These methods utilize primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain nitrile intermediates, which then undergo [3+2] cycloaddition with dicyandiamide and sodium azide .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Tetrazol-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tetrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium azide or other nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can produce various substituted tetrazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Tetrazol-1-yl)pyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of carboxylic acids.
Medicine: Explored for its antibacterial, antifungal, and antitumor activities.
Industry: Utilized in the development of new materials with unique electronic and thermal properties.
Wirkmechanismus
The mechanism of action of 2-(Tetrazol-1-yl)pyrimidin-5-amine involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids and facilitating receptor-ligand interactions. This compound can inhibit specific enzymes, such as cytochrome P450, leading to its potential use as an antifungal agent .
Vergleich Mit ähnlichen Verbindungen
- 5-(Tetrazol-1-yl)tetrazole
- Tetrazolo[1,5-c]pyrimidin-5-amine
- N-(4-azidopyrimidin-2-yl)nitramide
Comparison: 2-(Tetrazol-1-yl)pyrimidin-5-amine is unique due to its dual ring structure, combining both tetrazole and pyrimidine rings. This structural feature imparts distinct electronic properties and reactivity compared to other similar compounds. For instance, while 5-(Tetrazol-1-yl)tetrazole primarily exhibits properties associated with the tetrazole ring, this compound benefits from the additional stability and reactivity conferred by the pyrimidine ring .
Eigenschaften
CAS-Nummer |
1211587-61-9 |
---|---|
Molekularformel |
C5H5N7 |
Molekulargewicht |
163.14 g/mol |
IUPAC-Name |
2-(tetrazol-1-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C5H5N7/c6-4-1-7-5(8-2-4)12-3-9-10-11-12/h1-3H,6H2 |
InChI-Schlüssel |
GTOUEHAIIUSBRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)N2C=NN=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.